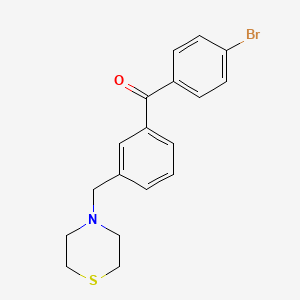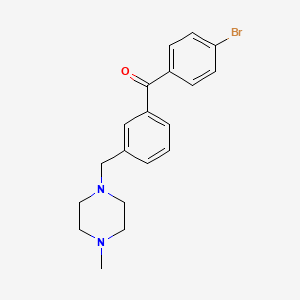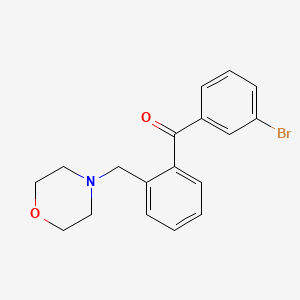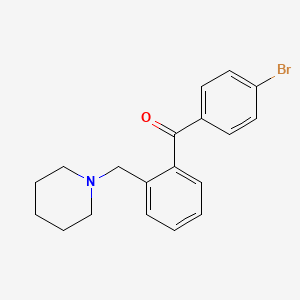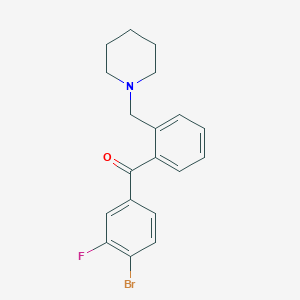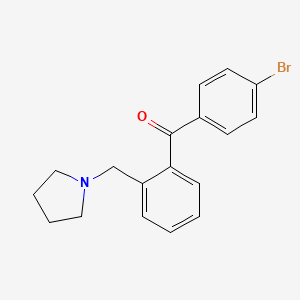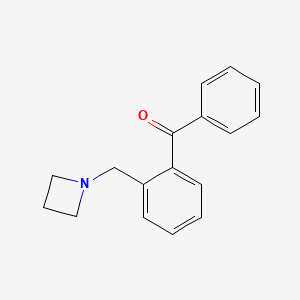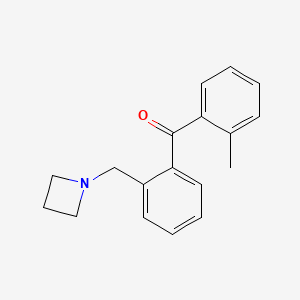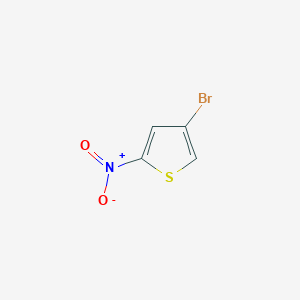
4-Bromo-2-nitrothiophene
Übersicht
Beschreibung
4-Bromo-2-nitrothiophene is a compound that belongs to the class of nitrothiophenes, which are known for their biological activities and their potential use in various chemical reactions. The structure and electronic properties of nitrothiophenes have been studied extensively, and they are known to exhibit a range of activities against different bacterial strains .
Synthesis Analysis
The synthesis of nitrothiophenes can be achieved through various methods. For instance, the bromination of 2-cyanothiophene leads predominantly to the 4-bromo derivative, which is a related compound to 4-Bromo-2-nitrothiophene . Additionally, nitroketene dithioacetate can react with alpha-chloromethyl ketones to produce highly functionalized 3-nitrothiophenes, demonstrating the versatility of thiophene derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of nitrothiophenes has been analyzed using different computational methods. Quantum chemical calculations, including ab initio and density functional theory (DFT), have been employed to study the vibrational modes and to optimize the geometry of these compounds . The crystal structure of related bromo-nitrothiophene derivatives has also been determined, providing insight into the molecular conformation and electronic properties .
Chemical Reactions Analysis
Nitrothiophenes undergo various chemical reactions, including aromatic nucleophilic substitution. For example, the reaction of 2-bromo-5-nitrothiophene with morpholine has been studied, revealing the influence of solvent polarity and the hydrogen-bond donor and acceptor abilities on the reaction rate . The reactivity of nitrothiophenes is also affected by the presence of electron-acceptor substituents, which can lead to different reaction pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrothiophenes, such as entropy, heat capacity, and zero-point energy, have been calculated to understand their stability and reactivity . The HOMO-LUMO energy gap and other electronic properties, such as dipole moments and atomic charges, have been correlated with their biological activity . Additionally, non-linear optical properties and other non-linear free energy relationships have been explored to assess the potential applications of these compounds in various fields .
Wissenschaftliche Forschungsanwendungen
Bromination and Nitration Studies
Gol'dfarb, Grotmova, and Belen’kii (1974) explored the bromination of 2-cyanothiophene, leading predominantly to the 4-bromo derivative. This study highlights the selective bromination process essential in synthesizing 4-Bromo-2-nitrothiophene derivatives (Gol'dfarb, Grotmova, & Belen’kii, 1974).
Synthesis of Chalcone Analogues
Curti, Gellis, and Vanelle (2007) demonstrated the use of 2-bromo-1-(5-nitrothiophen-2-yl)ethanone, a compound related to 4-Bromo-2-nitrothiophene, in synthesizing chalcone analogues. This involves an electron-transfer chain reaction showcasing its utility in organic synthesis (Curti, Gellis, & Vanelle, 2007).
Nucleophilic Substitution Reactions
Harifi-Mood and Mousavi-Tekmedash (2013) studied the reaction of 2-bromo-5-nitrothiophene with morpholine, focusing on the effects of solvents on reaction rates. This research provides insights into the reactivity of bromo-nitrothiophene compounds in different media (Harifi‐Mood & Mousavi-Tekmedash, 2013).
Electrochemical Reduction
Sosonkin et al. (1981) investigated the electrochemical reduction of 2-bromo-5-nitrothiophene, providing essential data on the reduction mechanisms and potential applications in electrochemistry (Sosonkin, Strogov, Ponomareva, Domarev, Glushkova, & Freidlin, 1981).
Structure-Activity Relationships
Morley and Matthews (2006) conducted a study on the structure-activity relationships in nitrothiophenes, providing valuable insights into how structural modifications, like bromination, can influence biological activity (Morley & Matthews, 2006).
Eigenschaften
IUPAC Name |
4-bromo-2-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-3-1-4(6(7)8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUDHAXXFFPBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650297 | |
| Record name | 4-Bromo-2-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitrothiophene | |
CAS RN |
85598-49-8 | |
| Record name | 4-Bromo-2-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



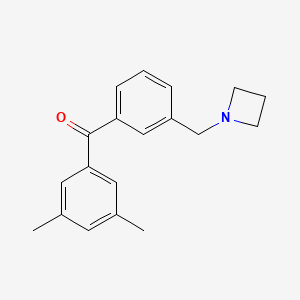
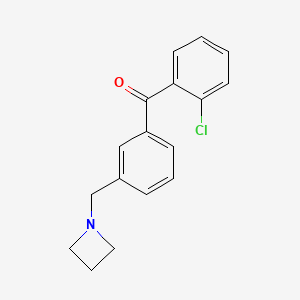
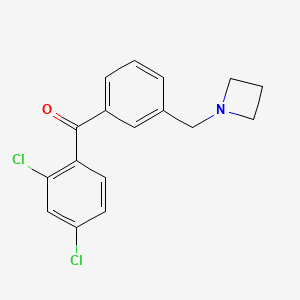
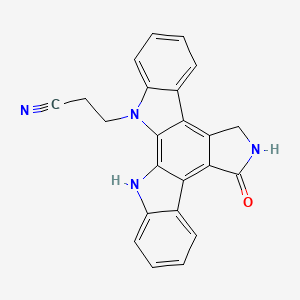
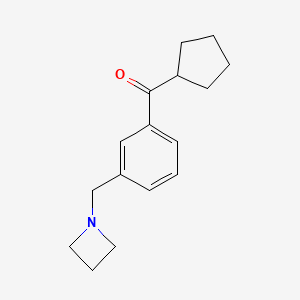
![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1293331.png)
